molecular formula C12H11NO6 B3020947 (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid CAS No. 871109-58-9

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B3020947
CAS No.: 871109-58-9
M. Wt: 265.221
InChI Key: TVSOQKJTVITMBL-SNAWJCMRSA-N
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Description

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid ( 871109-58-9) is a high-purity chemical compound with a molecular formula of C 12 H 11 NO 6 and a molecular weight of 265.22 g/mol . This reagent features a specific (2E) stereochemistry, indicating a trans configuration around its prop-2-enoic acid double bond, which can be critical for its interaction with biological targets and is defined by the SMILES code O=C(O)/C=C/C(NC1=CC=C(C(OC)=O)C(O)=C1)=O . As a specialized building block, this compound is of significant value in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple functional handles, including a carbamoyl linker, a phenolic hydroxyl group, and a methoxycarbonyl moiety, making it a versatile intermediate for the synthesis of more complex molecules . Researchers can leverage this compound in the exploration of structure-activity relationships (SAR), particularly in the development of compounds with potential anticancer and anti-inflammatory activities, as structurally similar prop-2-enoic acid derivatives have been investigated for these properties . The presence of the carbamoyl group linked to a substituted phenyl ring is a structural motif often found in molecules designed to inhibit specific enzymatic activities or modulate inflammatory responses . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures should be followed, and it is recommended that the material be stored in accordance with standard cold-chain transportation and storage practices to preserve its stability and integrity .

Properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOQKJTVITMBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the hydroxy and methoxycarbonyl groups can be synthesized through a series of electrophilic aromatic substitution reactions.

    Introduction of the carbamoyl group: The carbamoyl group can be introduced via a reaction with an appropriate amine derivative.

    Formation of the prop-2-enoic acid moiety: This can be achieved through a Knoevenagel condensation reaction, where the phenyl carbamoyl derivative reacts with malonic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Summary of Synthetic Routes

StepReaction TypeReactants
Formation of Phenyl RingElectrophilic Aromatic SubstitutionPhenol derivatives
Introduction of CarbamoylCarbamoylationAmine derivatives
Formation of Prop-2-enoicKnoevenagel CondensationMalonic acid derivatives

Biological Activities

Research indicates that compounds similar to (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid exhibit various biological activities:

  • Antioxidant Properties : Compounds with phenolic structures can scavenge free radicals, protecting cells from oxidative damage.
  • Anticancer Activity : Derivatives of prop-2-enoic acids have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of carbamoyl groups may confer antimicrobial properties, making them candidates for pharmaceutical applications against bacterial infections.
Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
AnticancerInducing apoptosis
AntimicrobialInhibiting bacterial growth

Case Studies

Several studies have investigated the applications of this compound in different contexts:

  • Cancer Research : A study demonstrated that derivatives similar to this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
  • Antioxidant Studies : Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
  • Antimicrobial Testing : The compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Notable Properties Reference
(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid 3-OH, 4-COOMe, carbamoyl linkage Not explicitly stated High hydrogen-bonding potential; moderate lipophilicity due to COOMe group
(2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid 4-COOMe (no hydroxy or carbamoyl) 196.16 Reduced hydrogen bonding; higher rigidity from unsubstituted phenyl ring
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 4-phenoxy group (no hydroxy or COOMe) ~290 (estimated) Enhanced lipophilicity; potential π-π stacking with aromatic phenoxy group
(2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoic acid 4-NO₂ (electron-withdrawing), Z-configuration ~236 (estimated) Increased acidity; Z-isomer may reduce conjugation stability
(2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-OH, 4-CF₃ (no carbamoyl) 230.19 High lipophilicity (CF₃); weaker hydrogen bonding compared to carbamoyl derivatives
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Furan ring (replaces phenyl), 4-COOMe 196.16 Altered electronic properties (furan’s oxygen atom); potential for heterocyclic binding

Key Comparisons:

Functional Group Impact: The carbamoyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), unlike analogs lacking this group (e.g., ’s 4-COOMe phenyl derivative) . Electron-withdrawing vs. donating groups: The 4-COOMe group in the target compound balances electronic effects, whereas analogs with 4-NO₂ () or 4-CF₃ () exhibit stronger electron withdrawal, altering reactivity and acidity .

Stereochemical and Configurational Effects :

  • The (2E) configuration ensures planarity of the α,β-unsaturated system, critical for conjugation-dependent activity. The (2Z) isomer () may exhibit steric hindrance or reduced stability .

Analogs with lipophilic substituents (e.g., 4-CF₃ in ) may improve membrane permeability but reduce aqueous solubility .

Synthetic and Crystallographic Challenges: The target compound’s multiple substituents complicate synthesis and crystallization. Tools like SHELX () and ORTEP-3 () are critical for structural validation . Hydrogen-bonding patterns () differ significantly between analogs; for example, the phenoxy group in ’s compound may form weaker interactions compared to the target’s hydroxy-carbamoyl system .

Biological Activity

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid, also known by its CAS number 871109-58-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H11NO6\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{6}

It features a prop-2-enoic acid backbone with a carbamoyl group and a methoxycarbonyl substitution on the aromatic ring. The presence of the hydroxyl group contributes to its biological properties.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce differentiation and apoptosis in various cancer cell lines, making them valuable in cancer therapy.

Inhibition of HDACs

A study highlighted that novel 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, including this compound, were synthesized and evaluated for their antiproliferative activity against human tumor cells. The findings suggested that these compounds could effectively inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
HDAC InhibitionInduces differentiation/apoptosis
Antiproliferative ActivityReduces cell viability in tumor cells
Selective CytotoxicityLower cytotoxicity in normal cells

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves HDAC inhibition leading to cell cycle arrest and apoptosis.
  • Comparative Studies : A comparative analysis with other known HDAC inhibitors revealed that this compound exhibits a favorable profile with lower toxicity towards non-cancerous cells while maintaining potent anti-cancer effects. This selectivity is crucial for developing safer cancer therapies.

Q & A

Q. What are the common synthetic routes for (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid?

The compound can be synthesized via coupling reactions involving α,β-unsaturated carboxylic acid derivatives and substituted phenylcarbamoyl groups. Key steps include:

  • Carbamoylation : Reacting 3-hydroxy-4-(methoxycarbonyl)aniline with activated carbonyl intermediates (e.g., chloroformates) to form the carbamoyl linkage.
  • Conjugation : Utilizing Michael addition or condensation reactions to introduce the α,β-unsaturated prop-2-enoic acid moiety, as seen in analogous systems .
  • Purification : Crystallization or chromatography to isolate the product, guided by analytical techniques like NMR and HPLC.

Q. How is the compound characterized structurally?

Structural elucidation typically involves:

  • X-ray crystallography : For definitive confirmation of stereochemistry and intermolecular interactions. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are commonly used .
  • Spectroscopy : NMR (¹H/¹³C) to verify proton environments and carbon connectivity, complemented by IR for functional group analysis.
  • Computational methods : Density Functional Theory (DFT) calculations to validate bond angles and electronic properties .

Q. What initial biological screening methods are applicable to this compound?

  • Enzyme inhibition assays : Testing against targets like hydrolases or oxidoreductases due to the carbamoyl and α,β-unsaturated motifs, which may act as electrophilic traps .
  • Antioxidant activity : Radical scavenging assays (e.g., DPPH), inspired by studies on structurally related phenolic acids .

Advanced Research Questions

Q. How do crystallographic challenges arise in determining this compound’s structure, and how are they resolved?

Challenges include:

  • Disorder in flexible groups : The methoxycarbonyl and hydroxy groups may exhibit rotational disorder. Refinement using SHELXL with restraints or constraints can mitigate this .
  • Twinned crystals : High-resolution data (e.g., synchrotron sources) combined with twin-law refinement in software like SHELXL improve accuracy .
  • Validation : Tools like PLATON or CCDC’s Mercury ensure geometric and thermal parameter consistency .

Q. What methodologies analyze hydrogen-bonding patterns in this compound’s crystal packing?

  • Graph-set analysis : Categorizes hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism, implemented in software like CrystalExplorer .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H···O, N–H···O) to map interaction fingerprints .

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

  • Dynamic vs. static structures : NMR may average proton environments (e.g., tautomerism), while X-ray provides a static snapshot. Variable-temperature NMR or DFT simulations reconcile discrepancies .
  • Polymorphism : Alternative crystal forms may exhibit distinct hydrogen-bonding networks, requiring PXRD screening to identify dominant phases .

Q. What enzymatic pathways could metabolize or modify this compound?

  • Peroxidase-mediated transformations : Analogous to p-coumaric acid biotransformation, peroxidases (e.g., Momordica charantia) may catalyze dimerization or trimerization via radical coupling .
  • Esterase activity : Hydrolysis of the methoxycarbonyl group could yield bioactive derivatives, monitored via LC-MS .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use P95/P1 respirators for dust control and nitrile gloves to prevent dermal exposure .
  • Storage : Store in airtight containers at 4°C to prevent degradation, with secondary containment to avoid environmental release .

Q. How does the electronic structure of the α,β-unsaturated carbamoyl group influence reactivity?

  • Conjugation effects : The planar α,β-unsaturated system enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol additions) or cycloadditions. DFT studies reveal charge distribution and frontier molecular orbitals guiding reactivity .

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